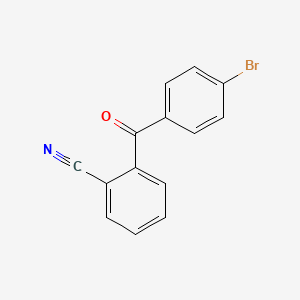

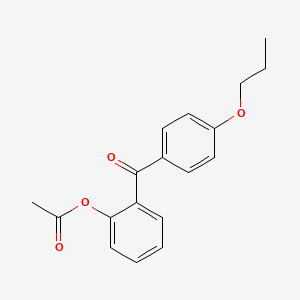

2-Acetoxy-4'-propoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Acetoxy-4'-propoxybenzophenone, while not directly studied in the provided papers, is related to the class of benzophenone derivatives which are of significant interest in the field of organic chemistry due to their diverse applications, including their role in photochemical processes and as intermediates in the synthesis of various organic compounds. The papers provided discuss related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 2-Acetoxy-4'-propoxybenzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves photochemical reactions, as seen in the study of 2,2'-dihydroxy-5-methoxybenzophenone, where irradiation of p-methoxyphenyl salicylate leads to the formation of the compound, albeit in low yields . Similarly, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone demonstrates the use of NMR spectroscopy to confirm the structures of synthesized compounds, which is a crucial step in the synthesis process . These studies highlight the importance of photochemical reactions and structural confirmation in the synthesis of benzophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid was determined using X-ray diffraction . This type of analysis is essential for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including transacylation and cyclization, as observed in the photochemical synthesis of 2-methoxyxanthone . The ability to undergo different chemical transformations makes these compounds versatile intermediates in organic synthesis. The unexpected formation of phenylpropenoic acid derivatives upon basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone also illustrates the complexity of reactions involving benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the polarity of the solvent used in the synthesis of 2-Hydroxy-4-methoxybenzophenone was found to have a significant impact on the reaction, with acetone being the suitable solvent due to its moderate polarity . Additionally, the formation of hydrogen bonds in the crystal structures of carboxylic acid adducts can affect the compound's solubility and stability . Understanding these properties is crucial for the practical application of benzophenone derivatives in industrial processes and material science.

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(4-propoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-12-21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(2)19/h4-11H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKQURPJYJBGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641586 |

Source

|

| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-54-1 |

Source

|

| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)